2-Amino-2-(4-chlorophenyl)propan-1-olhcl
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Overview
Description
2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO and a molecular weight of 222.11 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-amino-2-(4-chlorophenyl)propan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation due to its efficiency and scalability. The final product is often purified through recrystallization or other separation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives .
Scientific Research Applications
2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chlorophenyl)propan-1-ol: Similar in structure but differs in the position of the amino group.
4-Chlorophenylpropanolamine: Another related compound with similar pharmacological properties.
Uniqueness
2-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C9H13Cl2NO |
---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-9(11,6-12)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H |
InChI Key |
FZMCILHBDRWEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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